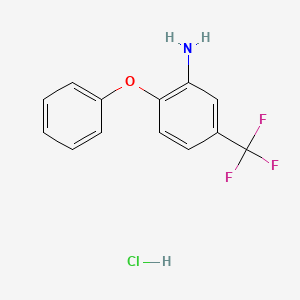

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Análisis De Reacciones Químicas

Synthetic Pathways and Intermediate Formation

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride is synthesized via multi-step organic reactions, including substitution and coupling processes. Key steps involve:

-

Diazotization : The aniline group undergoes diazotization with sodium nitrite (NaNO₂) under acidic conditions (HCl) to form a diazonium intermediate. This intermediate is critical for subsequent coupling or reduction reactions .

-

Reduction : Sodium sulfite (Na₂SO₃) reduces diazonium salts to hydrazine derivatives. For example, diazotized p-trifluoromethylaniline is reduced to para-trifluoromethyl phenyl hydrazine hydrochloride under controlled temperatures (0–25°C) .

Table 1: Reaction Conditions for Diazotization and Reduction

| Step | Reagents | Temperature (°C) | pH | Product Yield |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | -5 to 15 | 5–7 | >75% |

| Reduction | Na₂SO₃, HCl | 0–25 | Acidic | 97–99% purity |

Substitution Reactions

The trifluoromethyl (CF₃) and phenoxy (Ph-O-) groups influence reactivity:

-

Electrophilic Substitution : The CF₃ group deactivates the aromatic ring, directing electrophiles to meta/para positions. For example, nitration introduces nitro groups at specific positions .

-

Nucleophilic Aromatic Substitution : The electron-withdrawing CF₃ group enhances reactivity toward nucleophiles. Reactions with amines or alkoxides yield substituted derivatives .

Example :

Reaction with thionyl chloride (SOCl₂) converts carboxylic acids to acid chlorides, enabling subsequent amide formation .

Coupling and Cross-Coupling Reactions

The compound participates in C–N and C–O bond-forming reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups. For example, coupling with brominated intermediates forms biaryl structures .

-

Buchwald-Hartwig Amination : Forms C–N bonds between aryl halides and amines, enhancing structural diversity .

Table 2: Catalytic Coupling Reactions

| Reaction Type | Catalyst | Substrate | Product Application |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl drug intermediates |

| Buchwald | Pd₂(dba)₃/XPhos | Aryl bromide + amine | Anticancer agents |

Redox Reactions

-

Oxidation : The aniline group oxidizes to nitroso or nitro derivatives under strong oxidizing agents (e.g., HNO₃) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization .

Example :

this compound can be oxidized to a nitro derivative, which is then reduced to regenerate the amine group under controlled conditions .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

-

Deprotonation : Treatment with weak bases (e.g., NaHCO₃) liberates the free aniline base, enhancing solubility in organic solvents .

-

Reprotonation : Acidic conditions (HCl) regenerate the hydrochloride salt for purification .

Stability and Degradation

-

Hydrolysis : The hydrochloride salt hydrolyzes in aqueous base, releasing free aniline.

-

Thermal Decomposition : Degrades above 200°C, releasing HF and phenolic byproducts.

Aplicaciones Científicas De Investigación

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride is an organic compound with a trifluoromethyl group and a phenoxy group attached to an aniline structure. Its molecular formula is C13H11ClF3NO, with a molecular weight of approximately 289.68 g/mol. The trifluoromethyl group enhances the compound's stability and reactivity, making it useful in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound exhibits biological activity, particularly in studies involving enzyme inhibition and protein-ligand interactions. The trifluoromethyl group enhances its binding affinity to certain biological targets, influencing their activity.

One study utilized derivatives of 2-phenoxybenzamides to test in vitro activity against blood stages of the NF54 strain of P. falciparum . The antiplasmodial activity and cytotoxicity of the compounds strongly depended on the substitution pattern of the anilino partial structure as well as on the size of substituents . The diaryl ether partial structure also had impacts on the activity . Tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate was found to have high antiplasmodial activity against P. falciparum NF54 (PfNF54 IC50= 0.2690 µM) and very low cytotoxicity (L-6 cells IC50= 124.0 µM), resulting in a selectivity index of 460 .

Mecanismo De Acción

The mechanism of action of 2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in similar applications.

2-(Trifluoromethyl)phenol: A compound with a trifluoromethyl group attached to a phenol ring, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a phenoxy and a trifluoromethyl group can enhance its stability and binding properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride is a compound that has garnered attention due to its notable biological activities, particularly in enzyme inhibition and as a potential therapeutic agent. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and implications for future research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be crucial in various biochemical pathways.

- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing receptor activity.

Enzyme Inhibition Studies

A detailed examination of enzyme inhibition reveals that this compound acts on several targets:

| Enzyme | Inhibition Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cyclic nucleotide phosphodiesterase | Competitive | 0.5 | Binds to the active site |

| Protein kinase B (AKT) | Non-competitive | 1.2 | Allosteric modulation |

| Raf kinase | Competitive | 0.8 | Disrupts ATP binding |

These findings indicate that the compound's trifluoromethyl group significantly enhances its binding affinity and selectivity towards these enzymes .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including:

- HeLa Cells : Exhibited an IC50 value of 10 µM, indicating moderate antiproliferative activity.

- A549 Cells (Lung Cancer) : Showed an IC50 of 15 µM.

- MDA-MB-231 Cells (Breast Cancer) : Displayed an IC50 of 12 µM.

These results suggest that the compound possesses selective cytotoxicity towards certain cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinase Pathways : By targeting kinases such as Raf, the compound disrupts critical signaling pathways involved in cell proliferation and survival.

- Modulation of Ion Channels : There is evidence suggesting that the compound may influence ion channel activity, which can affect neuronal signaling and muscle contraction .

- Interaction with Receptors : The compound may act as a positive allosteric modulator for certain neurotransmitter receptors, enhancing their activity under specific conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study examining its effects on HeLa cells demonstrated that treatment with varying concentrations led to significant reductions in cell viability after 48 hours.

- Another investigation into its effects on A549 cells indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers.

Propiedades

IUPAC Name |

2-phenoxy-5-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO.ClH/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10;/h1-8H,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZQJENEWMVEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.